molecular formula C14H17BrN2O B2884973 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide CAS No. 1424135-95-4

2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide

Cat. No. B2884973
CAS RN: 1424135-95-4
M. Wt: 309.207
InChI Key: IPVAYHOKKYVUIQ-UHFFFAOYSA-N
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Description

2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide, also known as BPN or N-(2-bromobenzyl)-N-(1-cyanoethyl)butanamide, is a chemical compound that has been studied for its potential use as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide is not fully understood, but it is believed to act on multiple targets within cells. 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been shown to inhibit the activity of enzymes involved in cell signaling pathways, which may contribute to its anti-cancer and neuroprotective effects. Additionally, 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been shown to interact with opioid receptors in the brain, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been shown to have a variety of biochemical and physiological effects in vitro and in animal models. In addition to its anti-cancer and neuroprotective effects, 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been shown to reduce inflammation and oxidative stress, which may contribute to its therapeutic potential. 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has also been shown to have minimal toxicity in animal models, suggesting that it may be a safe therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide as a research tool is its specificity for certain targets, such as cancer cells or opioid receptors. This can allow researchers to study the effects of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide on these targets without affecting other cellular processes. However, one limitation of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide. One area of interest is the development of more efficient synthesis methods for 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide, which could make it more accessible for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide and its potential therapeutic applications. Finally, more research is needed to explore the safety and toxicity of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide in humans before it can be considered for clinical use.

Synthesis Methods

2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide can be synthesized through a multi-step process involving the reaction of 2-bromobenzyl chloride with 1-cyanoethyl butyrate in the presence of a base, followed by a reaction with ammonia to form the final product. The synthesis of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been described in several research papers, and the purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been studied for its potential use as a therapeutic agent for a variety of conditions, including cancer, Alzheimer's disease, and pain management. In vitro studies have shown that 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide can inhibit the growth of cancer cells and induce cell death, making it a promising candidate for cancer treatment. Additionally, 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been shown to have neuroprotective effects and may have potential as a treatment for Alzheimer's disease. 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has also been studied for its analgesic properties, with some research suggesting that it may be more effective than traditional pain medications such as morphine.

properties

IUPAC Name

2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O/c1-3-11(14(18)17-10(2)9-16)8-12-6-4-5-7-13(12)15/h4-7,10-11H,3,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVAYHOKKYVUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1Br)C(=O)NC(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide

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